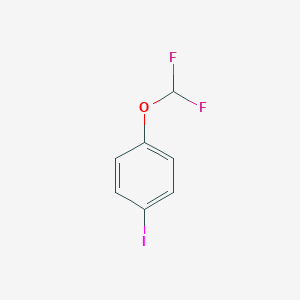

1-(Difluoromethoxy)-4-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNPQVHJUYEJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371765 | |

| Record name | 1-(difluoromethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128140-82-9 | |

| Record name | 1-(Difluoromethoxy)-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128140-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(difluoromethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(Difluoromethoxy)-4-iodobenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Difluoromethoxy)-4-iodobenzene is a key building block in modern organic synthesis and medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group and the reactive iodine atom, make it a valuable precursor for the synthesis of complex organic molecules, including novel drug candidates. The difluoromethoxy moiety is of particular interest as it can enhance the metabolic stability and fine-tune the physicochemical properties of bioactive compounds. This technical guide provides a comprehensive overview of the CAS number, chemical and physical properties, and significant applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols for its use in common cross-coupling reactions are also presented, alongside graphical representations of synthetic workflows.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 128140-82-9 | [1][2][3][4] |

| Molecular Formula | C₇H₅F₂IO | [2][4] |

| Molecular Weight | 270.02 g/mol | [1][2][4] |

| Physical Form | Clear Liquid | [1] |

| Boiling Point | 217-219 °C | |

| Density | 1.871 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C, protected from light | [1] |

The Role of the Difluoromethoxy Group in Medicinal Chemistry

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties that can be leveraged to optimize drug candidates.[5]

The difluoromethoxy group can serve as a bioisostere for other functional groups, such as hydroxyl, thiol, and methoxy groups.[5] Its ability to act as a hydrogen bond donor makes it a suitable replacement for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.[5] When replacing a methoxy group, the difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing a drug's half-life.[5] The strong carbon-fluorine bonds contribute to its high metabolic stability, making it more resistant to oxidative metabolism compared to a methoxy group.[5] This enhanced stability can lead to a longer drug half-life and reduced clearance.[5]

Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups, which can be used to optimize the ionization state of a drug at physiological pH, affecting its solubility and permeability.[5]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethoxy)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Difluoromethoxy)-4-iodobenzene, a versatile building block in medicinal chemistry and materials science. This document details its synthesis, key physical constants, and reactivity, with a focus on its application in drug development, particularly in the context of kinase inhibition.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂IO | [1][2][3] |

| Molecular Weight | 270.02 g/mol | [1][2][3] |

| Physical Form | Liquid | [2] |

| Boiling Point | 217-219 °C (lit.) | [4] |

| Melting Point | Approx. -20 °C (estimated) | [5] |

| Density | 1.871 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.548 (lit.) | [4] |

| XLogP3 | 3.5 | [6] |

Synthesis

A common and effective method for the synthesis of this compound is the difluoromethylation of 4-iodophenol. This reaction introduces the difluoromethoxy group (-OCHF₂) to the phenolic oxygen.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the difluoromethylation of phenols.[7][8]

Materials:

-

4-Iodophenol

-

Sodium 2-chloro-2,2-difluoroacetate

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (deionized)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 equiv), cesium carbonate (1.5 equiv), and N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 10 minutes.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.5 equiv) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Development

The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The difluoromethoxy group is of particular interest in medicinal chemistry as it can serve as a bioisostere for other functional groups like hydroxyl, thiol, or methoxy groups.[9] Its unique properties, including moderate lipophilicity and the ability to act as a hydrogen bond donor, can lead to improved metabolic stability and enhanced binding affinity of drug candidates.[9]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization for specific substrates.[10][11][12][13]

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Water (degassed)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst (0.05 equiv) to the flask under a positive pressure of inert gas.

-

Add the anhydrous solvent and degassed water to the flask via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Role in Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[14][15][16] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.[14][15][16] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

The difluoromethoxy group can be strategically incorporated into the design of JAK inhibitors. Its properties can enhance the drug-like characteristics of these molecules, such as improving metabolic stability and modulating binding interactions within the ATP-binding pocket of the JAK enzymes.

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

Since this compound is a liquid at room temperature, its melting point is determined using a low-temperature apparatus.

Materials:

-

This compound sample

-

Capillary tube

-

Low-temperature thermometer or digital melting point apparatus with cooling capabilities

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Seal one end of a capillary tube.

-

Introduce a small amount of the sample into the capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point (e.g., -40 °C).

-

Slowly heat the sample (1-2 °C/minute) and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Solubility Determination

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 1 mL of a chosen solvent to a test tube.

-

Add a small, measured amount of this compound (e.g., 10 mg) to the solvent.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved solute.

-

If the solute dissolves completely, add another measured amount and repeat the process until the solution is saturated.

-

Record the approximate amount of solute that dissolves in the given volume of solvent to determine the qualitative solubility (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, more precise methods like HPLC or UV-Vis spectroscopy would be required to determine the concentration of the saturated solution.

This guide provides a foundational understanding of the physicochemical properties and synthetic utility of this compound, highlighting its significance for professionals in the fields of chemical research and drug development.

References

- 1. This compound | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 128140-82-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-(DIFLUOROMETHOXY)IODOBENZENE | 128140-82-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. youtube.com [youtube.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

1-(Difluoromethoxy)-4-iodobenzene molecular weight and formula

An In-depth Technical Guide on 1-(Difluoromethoxy)-4-iodobenzene For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on this compound, a compound of interest in various research and development applications. The following sections detail its fundamental chemical properties.

Chemical Identity and Properties

This compound is an aromatic organic compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C7H5F2IO[1][2][3][4] |

| Molecular Weight | 270.01 g/mol [1] |

| Alternate Names | 4-(Difluoromethoxy)iodobenzene[1][2] |

| CAS Number | 128140-82-9[1][2] |

Structural and Molecular Relationship

The chemical structure dictates the molecular formula, which in turn determines the molecular weight of the compound. This fundamental relationship is illustrated in the diagram below.

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide to 1-(Difluoromethoxy)-4-iodobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(difluoromethoxy)-4-iodobenzene, a key building block in modern medicinal chemistry. Its strategic importance lies in the unique properties conferred by the difluoromethoxy group, which can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound characterized by a benzene ring substituted with a difluoromethoxy group (-OCF₂H) and an iodine atom at the para position.

IUPAC Name: this compound[1]

The structure of the molecule is as follows: A central benzene ring is bonded to an iodine atom at position 4. At position 1 of the ring, there is an oxygen atom, which is in turn bonded to a carbon atom. This carbon atom is bonded to one hydrogen atom and two fluorine atoms.

Synonyms: 4-(Difluoromethoxy)iodobenzene, difluoromethyl 4-iodophenyl ether, 4-Iodo-1-(difluoromethoxy)benzene[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| CAS Number | 128140-82-9 | [2] |

| Molecular Formula | C₇H₅F₂IO | [1] |

| Molecular Weight | 270.01 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | |

| InChI | InChI=1S/C7H5F2IO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H | [1] |

| SMILES | C1=CC(=CC=C1OC(F)F)I | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 4-aminophenol. The first step involves the synthesis of the intermediate, 4-iodophenol, followed by its difluoromethylation.

Experimental Protocol: Synthesis of 4-Iodophenol from 4-Aminophenol

This procedure is adapted from established methods for the diazotization of aminophenols followed by iodination.[3][4][5]

Materials:

-

4-Aminophenol

-

Sulfuric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Water

-

Chloroform

-

Sodium thiosulfate solution (dilute)

-

Ligroin (b.p. 90-110°C)

Procedure:

-

In a suitable reaction vessel, dissolve 1 mole of 4-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 1.2 moles of concentrated sulfuric acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 1 mole of sodium nitrite in 150 mL of water to the reaction mixture over one hour with constant stirring, maintaining the temperature at 0°C.

-

Continue stirring for an additional 20 minutes after the addition is complete.

-

To this diazonium salt solution, add an ice-cold solution of 1.2 moles of potassium iodide in 200 mL of water.

-

Allow the mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases. The 4-iodophenol will separate as a dark oil.

-

After cooling, extract the product with three portions of chloroform.

-

Wash the combined chloroform extracts with a dilute sodium thiosulfate solution to remove any residual iodine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure, followed by recrystallization from ligroin to yield pure 4-iodophenol as a colorless solid.

Experimental Protocol: Difluoromethylation of 4-Iodophenol

This protocol is based on a general method for the difluoromethylation of phenols using chlorodifluoromethane (Freon-22) in the presence of a base.[6] Caution: Chlorodifluoromethane is a gas and should be handled in a well-ventilated fume hood.

Materials:

-

4-Iodophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

A suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Chlorodifluoromethane (CHClF₂)

-

Organic solvent (e.g., dioxane or toluene)

-

Ethyl acetate

Procedure:

-

In a pressure-rated reaction vessel, dissolve 1 equivalent of 4-iodophenol and a catalytic amount of a phase-transfer catalyst in an organic solvent.

-

Add an aqueous solution of 2-3 equivalents of sodium or potassium hydroxide.

-

Seal the reaction vessel and cool it to a suitable temperature (e.g., 0-10°C).

-

Carefully introduce chlorodifluoromethane gas into the reaction mixture with vigorous stirring. The reaction is typically carried out at elevated temperatures (e.g., 60-100°C) and pressure.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent any excess gas.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Role in Drug Development and Representative Experimental Protocol

The difluoromethoxy group is a valuable substituent in medicinal chemistry as it can serve as a bioisosteric replacement for a hydroxyl or thiol group, often leading to improved metabolic stability and modulation of pKa. Its introduction can block common metabolic pathways, such as O-demethylation, thereby increasing a drug's half-life. This compound is a key building block for introducing this beneficial moiety into drug candidates, typically through cross-coupling reactions.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid, a common reaction in the synthesis of biaryl scaffolds found in many pharmaceuticals.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the solvent system to the flask.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. This compound | C7H5F2IO | CID 2737008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 128140-82-9 [sigmaaldrich.com]

- 3. 4-Iodophenol - Wikipedia [en.wikipedia.org]

- 4. 4-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

Spectroscopic Profile of 1-(Difluoromethoxy)-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(difluoromethoxy)-4-iodobenzene (CAS No. 128140-82-9). Due to the limited availability of public domain spectra for this specific molecule, this document presents expected spectral characteristics based on data from analogous compounds, alongside detailed experimental protocols for acquiring such data.

Compound Identification

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Difluoromethoxy)iodobenzene, difluoromethyl 4-iodophenyl ether | |

| CAS Number | 128140-82-9 | [2] |

| Molecular Formula | C₇H₅F₂IO | [1][2] |

| Molecular Weight | 270.02 g/mol | [2] |

| Physical Form | Liquid |

Spectroscopic Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show a characteristic pattern for a 1,4-disubstituted benzene ring and a triplet for the difluoromethoxy group proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.70 | Doublet | 2H | Ar-H (ortho to I) |

| ~ 6.95 | Doublet | 2H | Ar-H (ortho to OCF₂H) |

| ~ 6.60 | Triplet (t) | 1H | OCF₂H |

Note: The difluoromethoxy proton signal will appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the aromatic carbons and the difluoromethoxy carbon. The carbon attached to the iodine will be significantly shielded, while the carbon of the difluoromethoxy group will show a characteristic triplet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 158 | Singlet | C -OCF₂H |

| ~ 139 | Singlet | C -I |

| ~ 122 | Singlet | Ar-C H (ortho to OCF₂H) |

| ~ 118 | Singlet | Ar-C H (ortho to I) |

| ~ 115 | Triplet (t) | OC F₂H |

¹⁹F NMR (Fluorine NMR)

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group, which will be split into a doublet by the adjacent proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -80 to -90 | Doublet (d) | OCF₂H |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, the C-O ether linkage, the C-F bonds, and the C-I bond.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch |

| 1100-1000 | Strong | C-F stretch |

| ~500 | Medium-Weak | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Predicted Relative Intensity | Assignment |

| 270 | High | [M]⁺ |

| 143 | Medium | [M - I]⁺ |

| 127 | High | [I]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

-

Cap the NMR tube securely.

¹H, ¹³C, and ¹⁹F NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon, except for the difluoromethoxy carbon which will appear as a triplet.

-

For ¹⁹F NMR, use a proton-coupled pulse sequence to observe the doublet for the difluoromethoxy group. A proton-decoupled spectrum can also be acquired to confirm the chemical shift as a singlet.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

-

Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Inject a small volume (typically 1 µL) of the prepared solution into the GC-MS system.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer where it is ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.

-

The instrument software records the abundance of each ion as a function of its m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Carbon-Iodine Bond in 1-(Difluoromethoxy)-4-iodobenzene: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 1-(difluoromethoxy)-4-iodobenzene serves as a highly versatile and reactive handle for the synthesis of a diverse array of complex organic molecules. The presence of the electron-withdrawing difluoromethoxy group, a key pharmacophore in modern drug discovery, coupled with the inherent reactivity of the C-I bond, makes this compound a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity of the C-I bond in this compound, focusing on key transformations including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is exceptionally amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents. The reaction of this compound with various arylboronic acids or their esters proceeds in high yields under standard palladium-catalyzed conditions.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 88 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 12 | 96 |

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)-1,1'-biphenyl

To a solution of this compound (1.0 mmol, 270 mg) and phenylboronic acid (1.2 mmol, 146 mg) in a mixture of toluene (8 mL) and water (2 mL) is added potassium phosphate (2.0 mmol, 424 mg). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in organic synthesis. This compound readily participates in this reaction with a variety of terminal alkynes.

General Reaction Scheme: ``` R-C≡CH + I-C6H4-OCF2H --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-C6H4-OCF2H

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. The C-I bond of this compound is highly reactive in this transformation, allowing for coupling with a wide range of primary and secondary amines.

General Reaction Scheme:

I-C6H4-OCF2H + R-Li --(Solvent, Low Temp.)--> Li-C6H4-OCF2H + R-I

Li-C6H4-OCF2H + Electrophile (E+) --> E-C6H4-OCF2H

Caption: Workflow for functionalization via lithium-iodine exchange.

Conclusion

The carbon-iodine bond of this compound is a cornerstone for the introduction of the medicinally important difluoromethoxy group into a wide range of molecular scaffolds. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides reliable and high-yielding routes to biaryls, aryl alkynes, and arylamines. Furthermore, the facile nature of the lithium-iodine exchange reaction allows for the generation of a powerful nucleophile that can be intercepted by a plethora of electrophiles. The protocols and data presented herein serve as a practical guide for chemists to harness the synthetic potential of this valuable building block in the pursuit of novel therapeutics and advanced materials.

An In-depth Technical Guide to the Core Chemical Reactions of 1-(Difluoromethoxy)-4-iodobenzene

Introduction

1-(Difluoromethoxy)-4-iodobenzene is a pivotal building block in modern synthetic chemistry, particularly valued in the fields of drug discovery and materials science. The presence of the difluoromethoxy (-OCF₂H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The iodo-substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to construct complex molecular architectures. This guide provides a detailed overview of the key chemical transformations involving this compound, complete with experimental protocols, quantitative data, and workflow diagrams for researchers, scientists, and professionals in drug development.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the benzene ring makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic structures. The high reactivity of the C-I bond in this compound ensures efficient coupling under relatively mild conditions.[1]

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling is as follows:

-

To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos), and a base like cesium carbonate (Cs₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).

-

Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or acetonitrile).

-

Heat the reaction mixture, usually between 60°C and 100°C, for a period ranging from 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[2]

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[3] This method is invaluable for synthesizing arylalkynes and conjugated enynes, which are common motifs in pharmaceuticals and organic materials.[4] The reaction is co-catalyzed by palladium and copper complexes.[3]

Experimental Protocol:

A representative procedure for the Sonogashira coupling is as follows:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 3-10 mol%) in a suitable solvent (e.g., DMF, THF, or triethylamine).

-

Add the terminal alkyne (1.1-1.2 eq.) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.

-

Stir the reaction mixture at a temperature ranging from room temperature to 60°C. The reaction is often rapid, completing within 1 to 6 hours.

-

Monitor the reaction's progress via TLC or GC-MS.

-

After completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

-

Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

-

After filtration and solvent evaporation, purify the crude product by column chromatography to obtain the pure arylalkyne.[5]

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[6][7] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[6]

Experimental Protocol:

A typical protocol for the Buchwald-Hartwig amination is as follows:

-

Charge a dry reaction tube with a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.1-1.2 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq.).

-

Seal the tube, and purge with an inert gas.

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Inject this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

-

Heat the mixture in a sealed vessel, typically between 80°C and 110°C, for 4 to 24 hours.

-

After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude aryl amine by flash column chromatography.[8][9]

Caption: Buchwald-Hartwig Amination Workflow.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[10][11] This reaction is particularly useful for the vinylation of aryl rings.[12]

Experimental Protocol:

A general procedure for the Heck reaction is as follows:

-

Combine this compound (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, PPh₃) if required.

-

Add a base, which is typically a weak base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

-

Add a polar aprotic solvent like DMF, NMP, or acetonitrile.

-

Heat the reaction mixture under an inert atmosphere to a temperature between 80°C and 140°C for 6 to 48 hours.

-

Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate the substituted alkene.[13]

Caption: Heck Reaction Workflow.

Copper-Catalyzed Coupling Reactions

Ullmann Condensation (C-O Coupling)

The Ullmann condensation is a classical copper-catalyzed reaction used to form diaryl ethers by coupling an aryl halide with a phenol or alcohol.[14][15] While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates.[14]

Experimental Protocol:

A typical protocol for the Ullmann ether synthesis is as follows:

-

In a reaction flask, combine this compound (1.0 eq.), the desired phenol or alcohol (1.0-1.5 eq.), a copper catalyst such as copper(I) iodide (CuI, 10-20 mol%) or copper powder, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

A ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can be added to facilitate the reaction at lower temperatures.

-

Add a high-boiling polar solvent, such as DMF, NMP, or pyridine.

-

Heat the reaction mixture to a high temperature, typically between 120°C and 210°C, for 12 to 48 hours.

-

After cooling, add water to the reaction mixture and extract with an organic solvent like toluene or ethyl acetate.

-

Wash the organic layer with aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.

-

Dry the organic phase, filter, and concentrate.

-

Purify the crude diaryl ether product via column chromatography or recrystallization.[16]

Caption: Ullmann Condensation Workflow.

Quantitative Data Summary

The yields of cross-coupling reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table provides typical yield ranges for the key reactions discussed.

| Reaction Name | Coupling Partner | Catalyst System | Typical Yield Range |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | 70-95% |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 75-98% |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂ / Ligand / Base | 65-95% |

| Heck Reaction | Alkene | Pd(OAc)₂ / Base | 50-85% |

| Ullmann Condensation | Phenol/Alcohol | CuI / Base | 40-80% |

Note: Yields are generalized and can vary significantly. Optimization is often required for specific substrate combinations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(Difluoromethoxy)-4-iodobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(difluoromethoxy)-4-iodobenzene, a key building block in modern organic synthesis and medicinal chemistry. The strategic incorporation of the difluoromethoxy group (-OCHF₂) can significantly influence the metabolic stability, lipophilicity, and target-binding interactions of drug candidates. This document details its synthesis, physicochemical properties, and applications, with a focus on its utility in the development of kinase inhibitors.

Core Properties and Data

Quantitative data for this compound and its key precursors are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 128140-82-9 |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 270.02 g/mol [1] |

| Physical Form | Liquid |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H NMR | |||

| Ar-H (ortho to -OCHF₂) | 6.90 - 7.10 | d | 8.0 - 9.0 |

| Ar-H (ortho to -I) | 7.60 - 7.80 | d | 8.0 - 9.0 |

| -OCHF₂ | 6.50 - 6.80 | t | 72.0 - 75.0 |

| ¹³C NMR | |||

| C-I | 90.0 - 95.0 | s | - |

| C-H (ortho to -I) | 138.0 - 140.0 | s | - |

| C-H (ortho to -OCHF₂) | 118.0 - 120.0 | s | - |

| C-OCHF₂ | 155.0 - 158.0 | s | - |

| -OCHF₂ | 114.0 - 117.0 | t | 255.0 - 260.0 |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available 4-iodophenol. The first step involves the introduction of the difluoromethoxy group, followed by iodination of the resulting 1-(difluoromethoxy)benzene.

Experimental Protocols

Step 1: Synthesis of 1-(Difluoromethoxy)benzene from 4-Iodophenol

This procedure is adapted from a general method for the difluoromethylation of phenols.

-

Materials: 4-Iodophenol, sodium 2-chloro-2,2-difluoroacetate, cesium carbonate, dimethylformamide (DMF), water, ethyl acetate, brine.

-

Procedure:

-

To a round-bottom flask, add 4-iodophenol (1.0 eq.), cesium carbonate (1.5 eq.), and DMF.

-

Stir the mixture at room temperature for 10 minutes.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.0 eq.) to the mixture.

-

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 1-(difluoromethoxy)benzene.

-

Step 2: Iodination of 1-(Difluoromethoxy)benzene

This procedure is a general method for the iodination of activated aromatic rings.

-

Materials: 1-(Difluoromethoxy)benzene, N-iodosuccinimide (NIS), acetonitrile.

-

Procedure:

-

Dissolve 1-(difluoromethoxy)benzene (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Add N-iodosuccinimide (1.1 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining iodine.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

-

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules, including a wide range of pharmaceuticals.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond of this compound is highly reactive towards oxidative addition to a palladium(0) center, making it an excellent substrate for various cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is a widely used method for constructing the core structures of many kinase inhibitors.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form arylamines. This reaction is crucial for introducing amine functionalities that are often essential for target binding and modulating physicochemical properties.

-

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl alkynes, which are important intermediates in the synthesis of natural products and functional materials.

Role in Kinase Inhibitor Synthesis

The difluoromethoxy group is increasingly incorporated into kinase inhibitors to improve their drug-like properties. Its ability to act as a bioisostere for other functional groups, such as a methoxy or hydroxyl group, while offering enhanced metabolic stability, makes it a valuable substituent in drug design.

This compound serves as a key starting material for introducing the 4-(difluoromethoxy)phenyl moiety into kinase inhibitor scaffolds. A common synthetic strategy involves a Suzuki-Miyaura coupling reaction between this compound and a heterocyclic boronic acid or ester partner.

Table 3: Representative Biological Activity of Kinase Inhibitors with a 4-(Difluoromethoxy)phenyl Moiety

Note: The following data is representative of the activity of kinase inhibitors containing a similar structural motif and is provided for illustrative purposes.

| Kinase Target | Inhibitor Type | IC₅₀ (nM) |

| PI3Kα | Small Molecule | 0.019 |

| mTOR | Small Molecule | 0.18 |

The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers. The high potency of inhibitors like GSK2126458, which features a related structural component, underscores the potential of incorporating the 4-(difluoromethoxy)phenyl group in the design of novel anticancer agents.[2][3]

Visualizations

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Typical workflow for a Suzuki-Miyaura coupling reaction.

PI3K/mTOR Signaling Pathway

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

References

An In-depth Technical Guide to 1-(Difluoromethoxy)-4-iodobenzene: Discovery, Synthesis, and Application in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethoxy)-4-iodobenzene, a key building block in modern medicinal chemistry. The document details its physicochemical properties, historical context, and detailed synthetic protocols. A significant focus is placed on its application in the synthesis of the Janus kinase 2 (JAK2) inhibitor, Fedratinib, highlighting its role in the development of targeted therapies for myeloproliferative neoplasms. The guide includes quantitative data presented in structured tables and mandatory visualizations of the Fedratinib synthetic workflow and its mechanism of action within the JAK-STAT signaling pathway, rendered using Graphviz.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of contemporary drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of properties, including metabolic stability, modulated lipophilicity, and the ability to act as a hydrogen bond donor. This compound has emerged as a valuable intermediate, primarily due to the presence of both the desirable difluoromethoxy moiety and a synthetically versatile iodine atom, which readily participates in cross-coupling reactions. This guide elucidates the discovery, synthesis, and critical application of this compound in the synthesis of targeted therapeutics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 128140-82-9 | [1] |

| Molecular Formula | C₇H₅F₂IO | [1] |

| Molecular Weight | 270.02 g/mol | [1] |

| Boiling Point | 217-219 °C | |

| Density | 1.871 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.548 | |

| Physical Form | Liquid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8°C, protected from light |

Spectroscopic data for this compound is available through various commercial and public databases.

Discovery and History

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its emergence can be contextualized within the broader expansion of organofluorine chemistry in the late 20th century. The unique properties conferred by fluorinated functional groups, such as the difluoromethoxy group, spurred the development of novel synthetic building blocks. The earliest patents mentioning related difluoromethoxy-substituted benzene derivatives began appearing in the late 1980s. The utility of this compound as a key intermediate became more prominent with the development of complex targeted therapies, such as kinase inhibitors, in the early 2000s.

Experimental Protocols

Synthesis of this compound from 4-Iodophenol

This protocol describes a general method for the difluoromethylation of 4-iodophenol using chlorodifluoromethane.

Materials:

-

4-Iodophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chlorodifluoromethane (CHClF₂)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 4-iodophenol and a molar excess of a base (e.g., 2-3 equivalents of NaOH or KOH) in a suitable solvent like DMF.

-

If using, add a catalytic amount of a phase-transfer catalyst.

-

Cool the reaction mixture to a suitable temperature (e.g., 0-10 °C).

-

Carefully bubble chlorodifluoromethane gas through the stirred reaction mixture. The reaction is typically exothermic and should be monitored to maintain the desired temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by the addition of water.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis of Fedratinib using this compound

This section outlines a plausible synthetic route to Fedratinib, a selective JAK2 inhibitor, starting from this compound. This synthesis involves a key Buchwald-Hartwig amination reaction.

Step 1: Synthesis of 4-(Difluoromethoxy)aniline A detailed protocol for the conversion of this compound to 4-(difluoromethoxy)aniline would typically involve a copper- or palladium-catalyzed amination reaction with an ammonia surrogate or direct amination under pressure.

Step 2: Synthesis of Fedratinib This step involves the coupling of an advanced intermediate with 4-(difluoromethoxy)aniline. A more direct synthetic route to Fedratinib involves the coupling of N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide with 4-(2-(pyrrolidin-1-yl)ethoxy)aniline. For the purpose of illustrating the utility of this compound, a hypothetical final coupling step is described.

Materials:

-

N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (Intermediate A)

-

4-(Difluoromethoxy)aniline (Intermediate B, synthesized from this compound)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add Intermediate A, Intermediate B, the palladium catalyst, the ligand, and the base.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Fedratinib.

Application in Drug Development: The Case of Fedratinib

This compound is a crucial starting material for the synthesis of various pharmaceutical agents. Its application is exemplified in the synthesis of Fedratinib (Inrebic®), an orally bioavailable and selective inhibitor of Janus kinase 2 (JAK2).[2][3] Fedratinib is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.[2] Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling, often driven by mutations in the JAK2 gene.[3]

The JAK-STAT Signaling Pathway and Inhibition by Fedratinib

The JAK-STAT signaling pathway is a critical cellular communication cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[3] In myelofibrosis, constitutive activation of the JAK-STAT pathway leads to uncontrolled cell growth. Fedratinib acts as an ATP-competitive inhibitor of the JAK2 kinase domain, preventing its autophosphorylation and the subsequent phosphorylation and activation of STAT proteins.[2][3] This blockade of the JAK-STAT pathway leads to the inhibition of cell proliferation and induction of apoptosis in malignant cells.

Caption: Fedratinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Fedratinib Synthesis

The synthesis of Fedratinib from this compound involves a multi-step process that leverages modern synthetic organic chemistry techniques. A generalized workflow is depicted below.

Caption: General workflow for the synthesis of Fedratinib.

Conclusion

This compound is a testament to the enabling power of fluorinated building blocks in modern drug discovery. Its strategic combination of a difluoromethoxy group and a reactive iodine atom has made it an indispensable intermediate in the synthesis of complex pharmaceutical agents. The successful development of Fedratinib, a life-altering medication for patients with myelofibrosis, underscores the importance of such well-designed synthetic precursors. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to leverage the full potential of this compound in their own research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(Difluoromethoxy)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials. 1-(Difluoromethoxy)-4-iodobenzene is a valuable building block in medicinal chemistry, as the difluoromethoxy (-OCF₂H) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

These application notes provide a comprehensive guide to the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and visualizations of the reaction pathway and workflow. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for oxidative addition to a palladium(0) catalyst, facilitating efficient coupling with a wide range of boronic acids and their derivatives.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl iodides, which are directly applicable to this compound.

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C, PdCl₂(dppf) | Catalyst loading typically ranges from 0.5 to 5 mol%. |

| Ligand (if applicable) | PPh₃, SPhos, Xantphos | Often used with Pd(OAc)₂ or other Pd(II) sources. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Typically 2-3 equivalents are used. |

| Boronic Acid | Aryl or Heteroaryl Boronic Acids/Esters | Typically 1.1 to 1.5 equivalents are used. |

| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, Acetonitrile | A mixed solvent system is often used to dissolve both organic and inorganic reagents. |

| Temperature | Room Temperature to 120 °C | Reaction temperature depends on the reactivity of the coupling partners and the catalyst system. |

| Reaction Time | 30 minutes to 24 hours | Monitored by TLC or LC-MS. |

| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent catalyst degradation. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 284 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 23 mg).

-

Solvent Addition: Add the degassed solvent system, a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-(difluoromethoxy)-biaryl product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 1-(Difluoromethoxy)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.

1-(Difluoromethoxy)-4-iodobenzene is a valuable building block in drug discovery due to the unique properties conferred by the difluoromethoxy group. This moiety can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. The Sonogashira coupling of this aryl iodide allows for the introduction of diverse alkynyl functionalities, providing access to a wide range of novel compounds with potential therapeutic applications. These application notes provide detailed protocols and data for the Sonogashira cross-coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected catalytic cycles:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound).

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II)-aryl complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes under typical reaction conditions.

| Entry | Terminal Alkyne | Product | Reaction Conditions | Yield (%) |

| 1 | Phenylacetylene | 1-(Difluoromethoxy)-4-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), TEA, THF, 60 °C, 12 h | 85-95 |

| 2 | Propargyl alcohol | 3-(4-(Difluoromethoxy)phenyl)prop-2-yn-1-ol | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%), Et₃N, DMF, rt, 8 h | 80-90 |

| 3 | 1-Heptyne | 1-(Difluoromethoxy)-4-(hept-1-yn-1-yl)benzene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), DIPA, Toluene, 70 °C, 16 h | 75-85 |

| 4 | Ethynyltrimethylsilane | (4-(Difluoromethoxy)phenylethynyl)trimethylsilane | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%), Et₃N, CH₃CN, 50 °C, 10 h | 90-98 |

| 5 | 4-Ethynylanisole | 1-(Difluoromethoxy)-4-((4-methoxyphenyl)ethynyl)benzene | PdCl₂(dppf) (2 mol%), CuI (4 mol%), Cs₂CO₃, Dioxane, 80 °C, 12 h | 82-92 |

Yields are for isolated products and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).

-

Anhydrous solvents and reagents are recommended for optimal results.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials and Reagents:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

-

Upon completion (typically 12 hours), cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Sonogashira Coupling of this compound with Propargyl Alcohol

Materials and Reagents:

-

This compound

-

Propargyl alcohol

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

-

Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add propargyl alcohol (1.5 mmol, 1.5 equiv) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

After completion (typically 8 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Mandatory Visualizations

Sonogashira Catalytic Cycle

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow

Caption: A generalized workflow for the Sonogashira coupling experiment.

Potential Application in Drug Discovery: Targeting Kinase Signaling

Compounds bearing the 4-(difluoromethoxy)phenylalkyne scaffold have been investigated as potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Applications of 1-(Difluoromethoxy)-4-iodobenzene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Difluoromethoxy)-4-iodobenzene is a valuable building block in modern medicinal chemistry. The presence of the difluoromethoxy (-OCF₂H) group offers a unique combination of properties that can be strategically employed to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This moiety can improve metabolic stability, modulate lipophilicity, and act as a hydrogen bond donor, which can lead to improved target engagement. The iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.

These application notes provide an overview of the use of this compound in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors. Detailed protocols for key cross-coupling reactions are provided, along with representative data for compounds containing the 4-(difluoromethoxy)phenyl motif.

Key Applications in Medicinal Chemistry